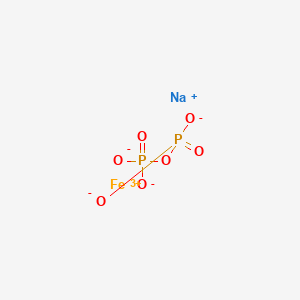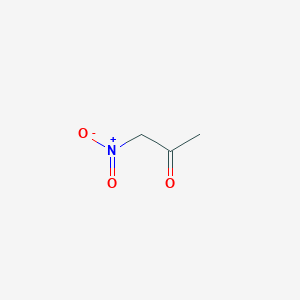
3-氨基哌啶-2,6-二酮盐酸盐
描述
3-Aminopiperidine-2,6-dione hydrochloride: is an organic compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including thalidomide analogs .
科学研究应用
Chemistry: 3-Aminopiperidine-2,6-dione hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds .
Biology: In biological research, it serves as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: This compound is crucial in the pharmaceutical industry for the synthesis of drugs like thalidomide and its analogs, which are used to treat multiple myeloma and other conditions .
Industry: It is employed in the production of specialty chemicals and advanced materials, contributing to various industrial applications .
作用机制
Target of Action
3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide . It is known to induce ubiquitination and degradation of CK1α in del (5q) MDS . CK1α is a protein kinase involved in various cellular processes, including cell cycle progression and DNA repair .
Mode of Action
The compound acts as an inhibitor of benzoate synthase, an enzyme crucial for DNA synthesis in cancer cells. By hindering DNA production, it may limit cancer cell proliferation.
Biochemical Pathways
The compound affects the pathway of DNA synthesis in cancer cells by inhibiting the enzyme benzoate synthase. This inhibition disrupts the normal cell cycle, potentially leading to cell death.
Result of Action
The primary result of the action of 3-Aminopiperidine-2,6-dione hydrochloride is the potential limitation of cancer cell proliferation. By inhibiting benzoate synthase and disrupting DNA synthesis, the compound may induce cell death in cancer cells.
Action Environment
The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, it’s important to avoid dust formation and breathing in mist, gas, or vapors of the compound . These precautions help ensure the compound’s stability and safety during handling and use .
生化分析
Biochemical Properties
3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .
Cellular Effects
It is known that its derivative, lenalidomide, has significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a precursor in the synthesis of lenalidomide . Lenalidomide is known to inhibit the cullin ring E3 ubiquitin ligase and shows cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopiperidine-2,6-dione hydrochloride typically involves the following steps :
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary butoxycarbonyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tertiary butoxycarbonyl-3-aminopiperidine-2,6-dione.
Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-Aminopiperidine-2,6-dione, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods: The industrial production of 3-Aminopiperidine-2,6-dione hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using crystallization and filtration techniques to obtain high-purity product.
Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions: 3-Aminopiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces imides and other oxidized derivatives.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted piperidine derivatives.
相似化合物的比较
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.
Uniqueness: 3-Aminopiperidine-2,6-dione hydrochloride is unique due to its specific role as an intermediate in the synthesis of these potent pharmaceuticals. Its chemical structure allows for versatile modifications, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947609 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2686-86-4, 24666-56-6 | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamimide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Aminopiperidine-2,6-dione hydrochloride in the synthesis of pomalidomide?
A1: 3-Aminopiperidine-2,6-dione hydrochloride serves as a crucial starting material in the novel synthesis of pomalidomide. [] It reacts with 4-nitroisobenzofuran-1,3-dione through a three-step process, ultimately yielding the desired pomalidomide product. []
Q2: What are the advantages of this new synthetic route for pomalidomide using 3-Aminopiperidine-2,6-dione hydrochloride?
A2: The research highlights several advantages of this new synthetic route:
- Efficiency: The three-step reaction boasts a total yield of 65%, suggesting a relatively efficient synthesis. []
- Purity: The final pomalidomide product exhibits a high-performance liquid chromatographic (HPLC) purity of 99.56%. []
- Low Palladium Residue: The process achieves a low palladium residue level of 2 ppm, highlighting its environmental friendliness compared to potential alternative methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[4-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B158833.png)



